2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline
Description
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-2,5-6,9H,3-4,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWKGSFISWDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed Cyclization
A highly efficient method involves iodine-catalyzed three-component reactions between aryl aldehydes , 2-aminopyridines , and tert-butyl isocyanide . Krishnamoorthy et al. demonstrated that 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline derivatives form via a [4 + 1] cycloaddition mechanism. Key steps include:
- Imine formation : Condensation of 2-aminopyridine with aryl aldehydes (e.g., 4-nitrobenzaldehyde) generates an imine intermediate.
- Nucleophilic addition : tert-Butyl isocyanide undergoes nucleophilic attack on the activated imine, facilitated by iodine’s Lewis acid properties.
- Cyclization : Intramolecular cyclization produces the imidazo[1,2-a]pyridine core.
Optimized conditions :
- Catalyst : 0.5 mol% iodine in ethanol
- Temperature : Room temperature
- Yield : 72–89% (depending on substituents)
- Purity : >98% (HPLC analysis).
This method is notable for its eco-friendliness, cost-effectiveness, and avoidance of column chromatography due to in situ precipitation.
Solvent-Free Approaches
α-Haloketone-Mediated Synthesis
Dong-Jian Zhu’s group developed a solvent-free protocol using α-bromo/chloroketones and 2-aminopyridines . The reaction proceeds via nucleophilic substitution at the pyridine nitrogen, followed by cyclization.
Key advantages :
- No catalyst required
- Mild conditions : 60°C, 4–6 hours
- Broad substrate tolerance : Compatible with electron-withdrawing and electron-donating substituents.
Limitations : Lower yields (55–68%) for sterically hindered substrates.
Microwave-Assisted Synthesis
DiMauro’s One-Pot Strategy
Microwave irradiation enables rapid synthesis of 3-aminoimidazo[1,2-a]pyridines. DiMauro et al. combined aryl aldehydes , isonitriles , and bromine derivatives in a single pot under microwave conditions.
Parameters :
- Temperature : 120°C
- Time : 15–20 minutes
- Yield : 80–92%
- Scope : Effective for diverse aldehydes, including nitro- and methoxy-substituted variants.
This method reduces reaction times from hours to minutes while maintaining high regioselectivity.
Neutral Alumina-Catalyzed Methods
Ponnala’s Ambient-Temperature Synthesis
Ponnala et al. utilized neutral alumina as a heterogeneous catalyst for synthesizing imidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines .
Conditions :
- Catalyst : Neutral alumina (10 wt%)
- Solvent : Dichloromethane
- Yield : 65–78%
- Reusability : Catalyst recycled three times without significant activity loss.
Post-Synthetic Modifications
Reduction of Nitro Derivatives
Nitro-substituted precursors (e.g., 2-(4-nitrophenyl)imidazo[1,2-a]pyridines) are reduced to the target aniline using hydrazine hydrate and Pd/C .
Procedure :
- Dissolve nitro compound in ethanol.
- Add hydrazine hydrate (2 equiv) and 10% Pd/C.
- Reflux at 80°C for 3 hours.
- Filter and crystallize to obtain this compound.
Comparative Analysis of Methods
Mechanistic Insights
Cycloaddition Pathways
The iodine-catalyzed method proceeds through:
Chemical Reactions Analysis
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for the development of new pharmaceuticals. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline and related compounds:
Key Observations:
Substituent Position and Bioactivity: The 2-position aniline in the target compound contrasts with the 3-position aniline in the hydrochloride analog (). Positional isomerism can significantly alter electronic properties and receptor-binding profiles. For example, the 3-substituted analog’s HCl salt improves aqueous solubility, a critical factor in drug formulation . Saturated vs.
Functional Group Modifications :
- Piperazine Derivatives (): The patent compounds incorporate piperazine, a common pharmacophore in kinase inhibitors. Piperazine’s basic nitrogen enhances solubility and facilitates hydrogen bonding with ATP-binding pockets in kinases .
- Methyl/Ethyl Groups : The 8-ethyl and 2-methyl substituents in the patent compounds likely improve lipophilicity and metabolic resistance compared to the unsubstituted target compound .
Structural Complexity and Molecular Weight: The target compound (MW 228.30 g/mol) is simpler and lighter than the patent derivatives (MW > 400 g/mol), suggesting a trade-off between synthetic accessibility and target specificity. Higher molecular weight in the patent compounds correlates with extended pharmacophore features (e.g., pyridopyrimidinone rings) for multi-kinase inhibition .
Research Findings and Implications
- Synthetic Utility : The hydrochloride analog () demonstrates the importance of salt formation in optimizing physicochemical properties for intermediates.
- Kinase Inhibition: Patent data () highlight that piperazine-containing imidazo[1,2-a]pyridines exhibit nanomolar IC₅₀ values against kinases like CDK2 and EGFR, suggesting that the target compound could be a precursor for similar optimizations .
- SAR Trends : Substitution at the 8-position (e.g., methyl or ethyl) in imidazo[1,2-a]pyridines is associated with improved metabolic stability in preclinical models, a consideration for advancing the target compound .
Biological Activity
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 164.22 g/mol
- CAS Number : 51132-04-8
- Structure : The compound features an imidazopyridine moiety linked to an aniline group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
1. Anticancer Activity
Several studies have reported the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:
- A study indicated that imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC₅₀ values ranging from 0.01 µM to 3.79 µM depending on the specific derivative tested .
2. Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways:
- Imidazo[1,2-a]pyridines have been shown to inhibit Aurora-A kinase, a critical regulator of cell division. This inhibition leads to disrupted mitotic processes in cancer cells .
3. Inhibition of Enzymatic Activity
Research has also highlighted the role of imidazo[1,2-a]pyridine derivatives in inhibiting specific enzymes:
- For example, a derivative demonstrated selective inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which is implicated in cancer immunotherapy by enhancing immune response pathways .
Case Studies
Several case studies have illustrated the efficacy of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the imidazo[1,2-a]pyridine core can significantly affect biological potency:
- Substituents at specific positions on the aromatic ring have been correlated with increased cytotoxicity and selectivity for cancer cell lines. For example, variations at the C-8 position have shown promising results in enhancing potency against Aurora-A kinase inhibition .
Future Directions
Research into this compound is ongoing. Future studies are expected to:
- Explore its potential as a therapeutic agent in combination therapies.
- Investigate its pharmacokinetic properties and bioavailability.
- Assess its safety profile in preclinical and clinical settings.
Q & A
Q. Advanced Research Focus
- Solvent-Free Synthesis : Mechanochemical grinding of precursors with K₂CO₃.
- Biocatalysis : Lipase-mediated cyclization in aqueous media.
- Waste Minimization : Recycling catalysts (e.g., magnetic Fe₃O₄ nanoparticles) and using renewable solvents (cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
